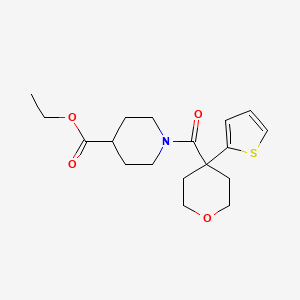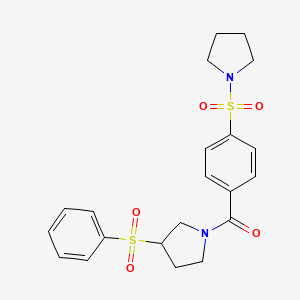![molecular formula C14H17F3N2O4 B2472218 Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2375261-85-9](/img/structure/B2472218.png)
Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of related compounds often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of “1,4-disubstituted pyrrolo[1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles involves the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under a Friedel–Crafts acylation, then the reduction of the CN by Pd-catalyzed hydrogenation, and finally, aromatization occurred with DDQ .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The structures of all the products were characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .Chemical Reactions Analysis
The 1,3-dipolar cycloaddition reaction is recognized as one of the most effective and powerful methods to synthesize spirooxindoles . Azomethine ylides, which are generated in situ by dicarbonyl compounds and amino acids, have also been used for constructing complex spirocyclic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by techniques such as NMR, IR, and HRMS .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
- Heterocyclic Systems Synthesis : In a study by Medvedeva et al. (2014), new heterocyclic systems were developed using a Stollé type reaction, producing compounds like 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones, which are structurally similar to the chemical (Medvedeva et al., 2014).
Chemical Transformations and Novel Compounds
- Novel Compound Formation : Norris et al. (1985) described the synthesis of a novel compound, spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)], indicating the versatility of such spiro compounds in creating new molecular structures (Norris et al., 1985).
Synthesis of Spiro Compounds
- Spiro[4H-pyran-3,3′-oxindoles] Synthesis : Zafari et al. (2020) conducted a one-pot, three-component reaction that generated spiro[4H-pyran-3,3′-oxindoles], showcasing the chemical's potential in synthesizing complex spiro compounds (Zafari et al., 2020).
Trifluoroacetylation Studies
- Trifluoroacetylation Reactions : Research by Terenin et al. (2007) on trifluoroacetylation of pyrrolo[1,2-a]pyrazines, closely related to the compound , revealed insights into the chemical's reactivity and potential for forming diverse derivatives (Terenin et al., 2007).
Novel Heterocyclic Synthesis
- Dispiro Heterocycle Synthesis : Sivakumar et al. (2013) explored the synthesis of novel dispiro heterocycles, highlighting the potential of spiro compounds in the development of complex molecular architectures (Sivakumar et al., 2013).
Orientations Futures
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives, which share a similar structure with EN300-7439081, have exhibited various biological activities. Some derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Biochemical Pathways
The broad range of biological activities associated with pyrrolopyrazine derivatives suggests that multiple pathways could be affected, leading to diverse downstream effects .
Result of Action
Given the diverse biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11(15)9-3-4-10-12(5-2-6-12)13-7-8-14(9)10;3-2(4,5)1(6)7/h3-4,13H,2,5-8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPLUGAKRFJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2N1CCNC23CCC3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)

![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)

